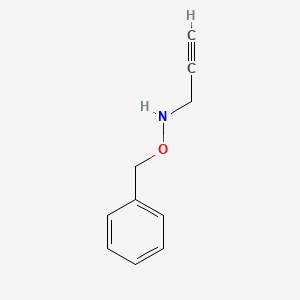

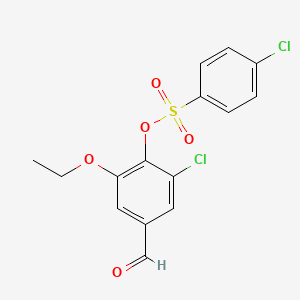

2-Propyn-1-amine, N-(phenylmethoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . The compound you mentioned seems to be a type of amine, specifically a propynylamine, which has a propyne group (a three-carbon chain with a triple bond) and an amine group (NH2).

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid . The specific reactions that “2-Propyn-1-amine, N-(phenylmethoxy)-” would undergo would depend on its exact structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely depending on their structure. They can engage in hydrogen bonding, which affects their boiling points and solubility . Specific properties of “2-Propyn-1-amine, N-(phenylmethoxy)-” would depend on its exact structure.Scientific Research Applications

Catalytic Activity in Organic Synthesis

The compound has been studied for its role in organic synthesis reactions. For instance, in the generation and rearrangements of ylides from tertiary amines and α‐diazo ketones, "N,N-dimethyl-2-propyn-1-amine" showed significant activity when catalyzed by a specific complex, leading to the formation of α-amino ketones via rearrangement of transient nitrogen ylides. This demonstrates its potential use in synthesizing complex organic compounds (Zotto et al., 2000).

Synthesis of Pharmaceutical Precursors

The compound has been utilized in the synthesis of significant pharmaceutical precursors. For example, a study describes its use in the synthesis of the paclitaxel side-chain, an important precursor for taxane semi-synthesis (Brown et al., 1998). This indicates its utility in the field of medicinal chemistry.

Electrochemical Applications

It has applications in electrochemical processes as well. A study reported a method for synthesizing N-protected (1-methoxyalkyl)amines through the electrochemical decarboxylative α-methoxylation of α-amino acid derivatives. This shows its relevance in developing new electrochemical synthesis techniques (Walęcka-Kurczyk et al., 2022).

Catalysis in Amination Reactions

The compound plays a role in amination reactions. A study on the amination of 1-methoxy-2-propanol over silica-supported nickel highlighted the formation of 2-amino-1-methoxypropane, where derivatives of 2-propyn-1-amine were significant by-products (Bassili & Baiker, 1990). This indicates its potential in catalysis and industrial chemistry.

Ligand Design in Metal Complexes

It's used in designing ligands for metal ions. Research on hexadentate N3O3 amine phenol ligands for Group 13 metal ions utilized derivatives of this compound. These studies are important for understanding coordination chemistry and potential applications in catalysis (Liu et al., 1993).

Modification of Polymers

Its derivatives are used in the modification of polymers. A study on the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including derivatives of 2-propyn-1-amine, showed enhanced biological activity, indicating its use in biomedical applications (Aly & El-Mohdy, 2015).

Mechanism of Action

- The primary target of this compound is likely an enzyme or receptor within the biological system. Unfortunately, specific information about the exact target remains limited in the available literature .

Target of Action

Its unique structure warrants investigation into its biological effects and clinical applications . 🌟

Safety and Hazards

properties

IUPAC Name |

N-phenylmethoxyprop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-8-11-12-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPMXTWHZGCBLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNOCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2639603.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2639607.png)

![ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2639610.png)

![Tert-butyl 3-[[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2639614.png)

![2-[4-(Trifluoromethyl)phenyl]azepane](/img/structure/B2639615.png)

![2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid](/img/structure/B2639616.png)

![1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2639621.png)

![1-[(4-Nitrophenyl)sulfonyl]piperazine](/img/structure/B2639625.png)